molecular formula C11H11BrClF B1373688 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene CAS No. 1143461-50-0

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene

Cat. No.: B1373688
CAS No.: 1143461-50-0
M. Wt: 277.56 g/mol
InChI Key: SFLVDPOVLPMSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene typically involves the following steps:

    Coupling Reactions: Utilizing coupling reactions to attach the halogenated phenyl group to the pentene backbone.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene can undergo various chemical reactions, including:

    Substitution Reactions: Where one halogen atom is replaced by another group.

    Oxidation and Reduction Reactions: Altering the oxidation state of the compound.

    Addition Reactions: Adding atoms or groups to the double bond in the pentene backbone.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: May use oxidizing agents like potassium permanganate.

    Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions could produce corresponding alcohols or ketones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be used in the study of halogenated organic compounds and their biological effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action for 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorobenzyl chloride
  • 3-Chloro-5-fluorophenyl sulfane

Uniqueness

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is unique due to the specific arrangement of halogen atoms and the pentene backbone, which imparts distinct chemical properties and reactivity compared to similar compounds.

Biological Activity

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and antitumor properties, as well as its mechanisms of action.

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory effects of this compound through various in vitro assays. The compound was tested on RAW264.7 macrophage cells to assess its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production.

Key Findings:

  • The compound exhibited significant inhibition of NO secretion, with a production rate of 49.19 ± 1.50% compared to the control group treated with PDTC (68.32 ± 2.69%) .
  • The results suggest that this compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease models.

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. Preliminary studies indicate that the compound may induce apoptosis in cancer cells through specific molecular pathways.

Mechanism of Action:

  • The compound's mechanism appears to involve the modulation of pro-inflammatory cytokines and apoptosis-related proteins, impacting cancer cell proliferation and survival.
  • Further investigations are necessary to elucidate the precise molecular targets affected by this compound.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResult (%)Reference
Anti-inflammatoryNO production in RAW264.7 cells49.19 ± 1.50
AntitumorApoptosis inductionTBD (To Be Determined)Ongoing Studies

Case Study 1: Inhibition of Inflammation

In a controlled experiment, RAW264.7 macrophages were treated with varying concentrations of this compound alongside LPS. The results indicated a dose-dependent reduction in NO production, suggesting that higher concentrations may enhance its anti-inflammatory effects.

Case Study 2: Antitumor Efficacy

In vitro studies on human cancer cell lines demonstrated that treatment with the compound led to increased apoptotic markers compared to untreated controls. These findings warrant further exploration into the compound's potential as an anticancer agent.

Properties

IUPAC Name

1-(4-bromopent-4-enyl)-3-chloro-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClF/c1-8(12)3-2-4-9-5-10(13)7-11(14)6-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLVDPOVLPMSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCC1=CC(=CC(=C1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.